Chloroxuron
Overview
Description
Chloroxuron is an organic compound with the chemical formula C₁₅H₁₅ClN₂O₂. It is primarily used as a herbicide to control annual weeds and grasses. This compound is classified as an extremely hazardous substance in the United States and is subject to strict reporting requirements by facilities that produce, store, or use it in significant quantities .
Preparation Methods
Chloroxuron can be synthesized through a multi-step reaction. Initially, p-chlorophenol is reacted with p-chloroaniline and potassium hydroxide. The resulting intermediate, 4-chloro-4-phenoxyaniline, is then treated with phosgene followed by a reaction with dimethylamine to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Chloroxuron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving the chlorine atom in its structure.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chloroxuron has been extensively studied for its herbicidal properties. It is used to control a variety of annual grasses, mosses, and broad-leaved weeds. Some of the common applications include use in soybeans, onions, strawberries, celery, and various vegetables such as carrots, leeks, peas, and beans . Additionally, this compound has been studied for its environmental impact and persistence in soil and aquatic systems .
Mechanism of Action
Chloroxuron acts by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex in chloroplasts, disrupting electron transport and leading to the generation of reactive oxygen species. This disruption ultimately results in the death of the targeted weeds and grasses .
Comparison with Similar Compounds
Chloroxuron is part of the phenylurea class of herbicides. Similar compounds include:
Chlorotoluron: Also a phenylurea herbicide, it acts by inhibiting photosynthesis but has a different chemical structure.
Diuron: Another phenylurea herbicide with similar mechanisms of action but different applications and environmental persistence.
Linuron: Similar in structure and function, used for controlling a wide range of weeds in various crops.
This compound is unique due to its specific chemical structure and the particular types of weeds it effectively controls .
Properties
IUPAC Name |
3-[4-(4-chlorophenoxy)phenyl]-1,1-dimethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-18(2)15(19)17-12-5-9-14(10-6-12)20-13-7-3-11(16)4-8-13/h3-10H,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUXTESCPZUGJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Record name | CHLOROXURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4919 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040287 | |
Record name | Chloroxuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7040287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloroxuron appears as odorless colorless powder or white crystals. Used as a selective pre- and early post-emergence herbicide in soybeans, strawberries, various vegetable crops and ornamentals. Root- and foliage-absorbed herbicide selective in leek, celery, onion, carrot and strawberry. (EPA, 1998), Colorless or white odorless solid; [HSDB] Colorless solid; [MSDSonline] | |
Record name | CHLOROXURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4919 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloroxuron | |
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URL | https://haz-map.com/Agents/4371 | |
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Solubility |
AT 20 °C: 4 MG/L WATER; 44 G/KG ACETONE; 106 G/KG DICHLOROMETHANE; 35 G/KG METHANOL; 4 G/KG TOLUENE., Soluble in dimethylformamide and chloroform. Slightly soluble in benzene and diethyl ether., Solubility in acetone moderate; soluble in dimethylformamide; solubility in water 2.7 mg/l, Water solubility = 3.7 ppm at 25 °C, Organic solubility at 20 °C (ppm): Dichloromethane - 1.1X10+5; Acetone - 4.4X10+4; Methanol - 3.5X10+4; Toluene - 4.0X10+3. Water - 2.5 ppm at 22 °C | |
Record name | CHLOROXURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/980 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.34 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.34 g/cu cm (20 °C) | |
Record name | CHLOROXURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4919 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CHLOROXURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/980 | |
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Vapor Pressure |
1.8e-09 mmHg at 68 °F (EPA, 1998), Vapor pressure = 239 nPa @ 20 °C, Vapor pressure = 3.9X10-9 mm Hg at 25 °C | |
Record name | CHLOROXURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4919 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CHLOROXURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/980 | |
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Mechanism of Action |
Their herbicidal activity depends on inhibition of photosynthesis by blocking of electron transport in Photosystem II. /Ureas/ | |
Record name | CHLOROXURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/980 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALS, COLORLESS POWDER, Colorless crystals | |
CAS No. |
1982-47-4 | |
Record name | CHLOROXURON | |
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URL | https://cameochemicals.noaa.gov/chemical/4919 | |
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Record name | Chloroxuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1982-47-4 | |
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Record name | Chloroxuron [ANSI:BSI:ISO] | |
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Record name | Chloroxuron | |
Source | EPA DSSTox | |
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Record name | Chloroxuron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.222 | |
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Record name | CHLOROXURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QER23C88ME | |
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Record name | CHLOROXURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/980 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
304 to 306 °F (EPA, 1998), 151 °C | |
Record name | CHLOROXURON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4919 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CHLOROXURON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/980 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Precursor scoring | Relevance Heuristic |
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